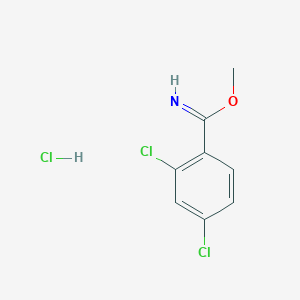

Methyl 2,4-dichlorobenzene-1-carboximidate hydrochloride

Description

Methyl 2,4-dichlorobenzene-1-carboximidate hydrochloride (CAS No. 129656-40-2) is a chlorinated aromatic compound with the molecular formula C₈H₈Cl₃NO and a molecular weight of 240.52 g/mol . Its structure comprises a benzene ring substituted with chlorine atoms at the 2- and 4-positions, a carboximidate group (O=C(NH)OCH₃), and a hydrochloride salt. The compound is utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of heterocyclic frameworks and pharmaceutical building blocks. Its purity is typically ≥95%, as noted in commercial catalogs .

Properties

IUPAC Name |

methyl 2,4-dichlorobenzenecarboximidate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO.ClH/c1-12-8(11)6-3-2-5(9)4-7(6)10;/h2-4,11H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXLONIZDCEYAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C1=C(C=C(C=C1)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,4-dichlorobenzene-1-carboximidate hydrochloride typically involves the reaction of 2,4-dichlorobenzonitrile with methanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dichlorobenzene-1-carboximidate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines are often used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2,4-dichlorobenzene-1-carboximidate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2,4-dichlorobenzene-1-carboximidate hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2,4-Dichlorobenzene-1-Carboximidate Hydrochloride

The ethyl analog (C₉H₁₀Cl₃NO) differs by the substitution of a methyl ester group with an ethyl ester. The ethyl group enhances lipophilicity, which may reduce aqueous solubility compared to the methyl derivative. Both compounds serve as intermediates in nucleophilic substitution or condensation reactions, but the ethyl variant could exhibit slower hydrolysis kinetics due to steric effects.

Chlorinated Aromatic Hydrochlorides

- Benzydamine Hydrochloride: Features a benzylamine core with a diethylaminoethoxy substituent. Unlike the methyl carboximidate, benzydamine is pharmacologically active (anti-inflammatory) and has higher complexity due to its branched alkyl chains and tertiary amine group .

- Chlorphenoxamine Hydrochloride: Contains a diphenhydramine-like structure with a chloro-substituted benzene ring. Its ether and tertiary amine functionalities contrast with the carboximidate group in the methyl compound, highlighting divergent reactivity and applications (antihistamine vs. synthetic intermediate) .

Carboximidate Derivatives with Heterocyclic Moieties

The compound Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate () shares a methyl ester and chlorine substituents but incorporates a benzodithiazine ring. This structural complexity confers distinct spectral properties (e.g., IR peaks at 1715 cm⁻¹ for C=O) and thermal stability (mp 310–311°C), unlike the simpler methyl carboximidate hydrochloride .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features | Applications |

|---|---|---|---|---|

| Methyl 2,4-dichlorobenzene-1-carboximidate HCl | C₈H₈Cl₃NO | 240.52 | 2,4-Cl₂ benzene, methyl ester, hydrochloride | Synthetic intermediate |

| Ethyl 2,4-dichlorobenzene-1-carboximidate HCl | C₉H₁₀Cl₃NO | 215.32* (discrepancy) | Ethyl ester | Organic synthesis |

| Benzydamine Hydrochloride | C₁₉H₂₃N₂O·HCl | 345.31 | Diethylaminoethoxy, benzylamine | Anti-inflammatory agent |

| Methyl 6-chloro-benzodithiazine derivative | C₁₇H₁₄ClN₃O₆S₂ | 455.89 | Benzodithiazine, hydrazine, SO₂ groups | Heterocyclic synthesis |

*Note: Molecular weight for the ethyl derivative conflicts with calculated values; data source may require verification .

Key Research Findings

- Synthetic Utility : The methyl carboximidate’s hydrochloride salt enhances stability and solubility in polar solvents, facilitating its use in coupling reactions .

- Chlorine Effects: The 2,4-dichloro substitution pattern increases electrophilicity at the benzene ring’s 1-position, favoring nucleophilic aromatic substitution—a reactivity shared with analogs like chlorphenoxamine .

- Analytical Methods : Reverse-phase HPLC (RP-HPLC) is commonly employed for purity analysis of hydrochlorides, as validated for structurally related compounds like amitriptyline hydrochloride .

Biological Activity

Methyl 2,4-dichlorobenzene-1-carboximidate hydrochloride is a chemical compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and agriculture. This article delves into the biological properties of this compound, highlighting its synthesis, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its dichlorobenzene moiety and carboximidate functional group. The presence of chlorine atoms in the benzene ring enhances its lipophilicity and may influence its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to methyl 2,4-dichlorobenzene-1-carboximidate exhibit significant antimicrobial properties. For instance, studies on related carboximidates have shown effectiveness against various bacterial strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Methyl 2,4-dichlorobenzene-1-carboximidate | Staphylococcus aureus | 32 mg/L | |

| Related Carboximidate | Escherichia coli | 64 mg/L |

Antiviral Activity

In addition to antibacterial effects, there is emerging evidence suggesting potential antiviral activity. Compounds with similar structural features have been documented to inhibit viral replication by interfering with viral entry or replication processes. For example, some derivatives have shown promise in inhibiting the replication of RNA viruses.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cellular signaling pathways. This interaction could lead to downstream effects such as apoptosis in cancer cells or inhibition of inflammation.

Case Studies

-

Antibacterial Efficacy :

A study evaluated the antibacterial activity of methyl 2,4-dichlorobenzene-1-carboximidate against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound effectively inhibited bacterial growth with an MIC of 32 mg/L for S. aureus and 64 mg/L for E. coli. These findings suggest its potential application as an antimicrobial agent in clinical settings. -

Antiviral Potential :

Another investigation focused on the antiviral properties of similar compounds against influenza viruses. The study reported that certain derivatives significantly reduced viral titers in vitro, indicating a potential role in antiviral therapy.

Safety and Toxicity

While the biological activity of this compound is promising, safety assessments are crucial. Preliminary toxicological studies suggest that at therapeutic doses, the compound exhibits low toxicity; however, further studies are necessary to establish a comprehensive safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.